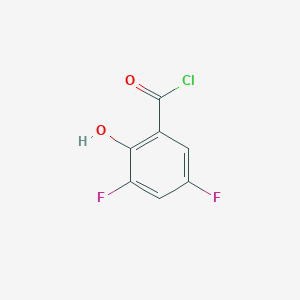
3,5-Difluoro-2-hydroxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2-hydroxybenzoyl chloride is a useful research compound. Its molecular formula is C7H3ClF2O2 and its molecular weight is 192.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3,5-Difluoro-2-hydroxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.
Case Study: Synthesis of Antimicrobial Agents
A notable application is in the synthesis of antimicrobial agents. Research indicates that derivatives of this compound can be transformed into effective antibacterial and antifungal agents. For instance, modifications to the benzoyl chloride structure have been shown to enhance antimicrobial efficacy against specific pathogens .
Agrochemical Applications
The compound is also significant in agrochemistry, particularly in the development of herbicides and pesticides.
Case Study: Herbicide Development
This compound has been investigated as a precursor for herbicides that exhibit selective action against weeds while minimizing damage to crops. The compound's ability to form sulfonamide derivatives has been highlighted as a pathway to creating more environmentally friendly herbicides .
Material Science Applications
In material science, this compound is utilized for synthesizing polymers and resins with improved thermal stability and chemical resistance.
Application Example: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Antimicrobial agents |
| Agrochemicals | Precursor for herbicides | Environmentally friendly weed control |
| Material Science | Enhancer for polymers and resins | High-performance materials |
Synthesis Techniques
The synthesis of this compound involves several methods that optimize yield and purity.
Synthesis Methodologies
- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the benzene ring.
- Acylation Reactions : Involving acyl chlorides or anhydrides with hydroxy compounds under controlled conditions to yield the desired product.
These methodologies not only improve efficiency but also minimize environmental impact by reducing hazardous by-products .
Propiedades
Número CAS |
1706461-06-4 |
|---|---|
Fórmula molecular |
C7H3ClF2O2 |
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
3,5-difluoro-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H |
Clave InChI |
UJOHAVTUAPVIRX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)F)F |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)Cl)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















